molecular formula C22H22N4O4 B10980418 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10980418
M. Wt: 406.4 g/mol
InChI Key: RNTGRBBNVLSWQF-UHFFFAOYSA-N
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Description

    2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide: is a synthetic organic compound with a complex molecular structure. Let’s break it down:

  • This compound may have applications in drug discovery, as its structure suggests potential pharmacological effects.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and novel derivatives.

      Biology: Explore its potential as a kinase inhibitor or other enzyme modulator.

      Medicine: Assess its pharmacological properties (anticancer, anti-inflammatory, etc.).

      Industry: Evaluate its use in materials science or organic synthesis.

  • Mechanism of Action

      Targets: Likely molecular targets include kinases, receptors, or enzymes.

      Pathways: It may affect signaling pathways (e.g., MAPK, PI3K/Akt).

  • Comparison with Similar Compounds

      Uniqueness: Its combination of quinazolinone and indole moieties sets it apart.

      Similar Compounds:

    Remember that this compound’s biological activity and applications warrant further investigation

    Properties

    Molecular Formula

    C22H22N4O4

    Molecular Weight

    406.4 g/mol

    IUPAC Name

    2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylindol-4-yl)acetamide

    InChI

    InChI=1S/C22H22N4O4/c1-13-23-17-11-20(30-4)19(29-3)10-15(17)22(28)26(13)12-21(27)24-16-6-5-7-18-14(16)8-9-25(18)2/h5-11H,12H2,1-4H3,(H,24,27)

    InChI Key

    RNTGRBBNVLSWQF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=C4C=CN(C4=CC=C3)C)OC)OC

    Origin of Product

    United States

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